molecular formula C11H11F3O2 B12289092 Methyl 2-(4-(trifluoromethyl)phenyl)propanoate

Methyl 2-(4-(trifluoromethyl)phenyl)propanoate

Cat. No.: B12289092
M. Wt: 232.20 g/mol
InChI Key: CNDOXAMGUUQFMX-UHFFFAOYSA-N
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Description

Methyl 2-(4-(trifluoromethyl)phenyl)propanoate is an organic compound with the molecular formula C11H11F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(trifluoromethyl)phenyl)propanoate typically involves the esterification of 2-(4-(trifluoromethyl)phenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(trifluoromethyl)phenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 2-(4-(trifluoromethyl)phenyl)propanoic acid.

    Reduction: 2-(4-(trifluoromethyl)phenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-(trifluoromethyl)phenyl)propanoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can modulate the activity of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-2-(4-(trifluoromethyl)phenyl)propanoate
  • Methyl 2-bromo-3-(4-(trifluoromethyl)phenyl)propanoate
  • Methyl 2-phenyl-3-(4-(trifluoromethyl)phenyl)propanoate

Uniqueness

Methyl 2-(4-(trifluoromethyl)phenyl)propanoate is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

methyl 2-[4-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C11H11F3O2/c1-7(10(15)16-2)8-3-5-9(6-4-8)11(12,13)14/h3-7H,1-2H3

InChI Key

CNDOXAMGUUQFMX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)OC

Origin of Product

United States

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